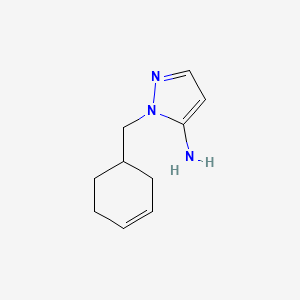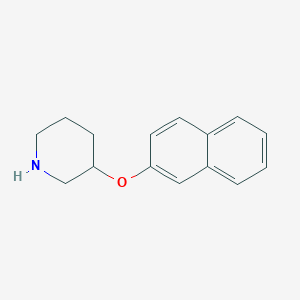
2-Naphthyl-3-Piperidinylether
Übersicht
Beschreibung
2-Naphthyl 3-piperidinyl ether is a chemical compound with the molecular formula C15H17NO . It has a molecular weight of 227.30 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .Molecular Structure Analysis
The molecular structure of 2-Naphthyl 3-piperidinyl ether is based on the molecular formula C15H17NO . More detailed structural information may be available in specialized chemical databases or literature.Chemical Reactions Analysis
Ethers, such as 2-Naphthyl 3-piperidinyl ether, are known to undergo reactions like cleavage of the C–O bond by using strong acids . The mechanism of these reactions can be either SN2, SN1, or E1, depending on the conditions .Wissenschaftliche Forschungsanwendungen
Medizin
2-Naphthyl-3-Piperidinylether könnte aufgrund seiner Piperidinstruktur potenzielle Anwendungen in der Medizin haben. Piperidinderivate sind bekannt für ihre pharmakologischen Aktivitäten, einschließlich Antikrebs-, Antiviral-, Antimalaria-, antimikrobieller, antifungaler, antihypertensiver, analgetischer, entzündungshemmender, Anti-Alzheimer-, Antipsychotika- und Antikoagulanzien-Eigenschaften . Die Verbindung könnte für diese therapeutischen Anwendungen untersucht werden.
Landwirtschaft
In der Landwirtschaft könnten Verbindungen wie this compound bei der Entwicklung von Nanopestiziden eingesetzt werden. Die Nanotechnologie in der Landwirtschaft zielt darauf ab, die Effizienz von Pestiziden zu steigern, die Dosierung zu reduzieren und die Resistenz zu minimieren . Der Piperidinanteil könnte zur Synthese effektiverer Schädlingsbekämpfungsmittel beitragen.
Materialwissenschaften
Die Naphthylgruppe in this compound deutet auf potenzielle Anwendungen in der Materialwissenschaft hin, insbesondere in der organischen Elektronik wie OLEDs und OPVs. Naphthyl-substituierte Verbindungen sind als exzellente Lochtransportmaterialien anerkannt . Diese Verbindung könnte auf ihre elektronischen Eigenschaften und Eignung für Dünnschichtapplikationen untersucht werden.
Umweltwissenschaften
In den Umweltwissenschaften könnte this compound Teil der Synthese konjugierter Polymere für die photokatalytische Reaktion mit sichtbarem Licht sein. Solche Anwendungen umfassen Wasserspaltung, CO2-Reduktion, organische Transformation und Abbau organischer Farbstoffe . Die Struktur der Verbindung könnte die physikalisch-chemischen Eigenschaften und die photokatalytische Aktivität dieser Polymere beeinflussen.
Analytische Chemie
Der Ether könnte in der analytischen Chemie zur Synthese verschiedener Piperidinderivate eingesetzt werden. Diese Derivate sind wichtig für die Entwicklung schneller und kostengünstiger Methoden zur Synthese biologisch aktiver Verbindungen, die in der pharmazeutischen Analyse von entscheidender Bedeutung sind .
Pharmakologie
Angesichts der Bedeutung von Piperidinderivaten in der Pharmakologie könnte this compound als Vorläufer für die Synthese von Medikamenten dienen. Seine Derivate könnten in Pharmazeutika und Alkaloiden vorhanden sein und eine bedeutende Rolle im Wirkstoffdesign spielen .
Biotechnologie
In der Biotechnologie könnte diese Verbindung für die Proteomforschung eingesetzt werden, was möglicherweise die Untersuchung von Proteinstrukturen und -funktionen unterstützt . Seine Rolle bei der Synthese von Biomolekülen könnte für verschiedene Forschungsanwendungen von entscheidender Bedeutung sein.
Industrielle Prozesse
Schließlich könnte this compound Anwendungen in industriellen Prozessen finden, insbesondere bei der Synthese von Ethern durch Reaktionen wie die Williamson-Synthese . Seine Strukturbestandteile könnten wertvoll sein, um neue Industriechemikalien zu erzeugen.
Safety and Hazards
Wirkmechanismus
Target of Action
Piperidine derivatives are utilized in different therapeutic applications. They have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant properties .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its structure. Some piperidine derivatives have been found to act as free radical scavengers .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives can also vary greatly. For example, some piperidine derivatives have been found to exhibit antioxidant action by hindering or suppressing free radicals .
Result of Action
The molecular and cellular effects of piperidine derivatives can vary greatly. For example, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Biochemische Analyse
Biochemical Properties
2-Naphthyl 3-piperidinyl ether plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s ether linkage allows it to participate in nucleophilic substitution reactions, which are crucial in modifying protein structures . Additionally, the piperidine moiety in 2-Naphthyl 3-piperidinyl ether is known to interact with enzymes involved in neurotransmitter synthesis, potentially influencing biochemical pathways related to neural function .
Cellular Effects
The effects of 2-Naphthyl 3-piperidinyl ether on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of kinases and phosphatases, which are critical in cell signaling . Furthermore, 2-Naphthyl 3-piperidinyl ether can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Naphthyl 3-piperidinyl ether exerts its effects through binding interactions with biomolecules. The compound’s ether group can undergo protonation, making it a good leaving group in nucleophilic substitution reactions . This property allows 2-Naphthyl 3-piperidinyl ether to inhibit or activate enzymes by modifying their active sites. Additionally, the compound can influence gene expression by binding to DNA or RNA, altering transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Naphthyl 3-piperidinyl ether change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 2-Naphthyl 3-piperidinyl ether can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Naphthyl 3-piperidinyl ether vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by modulating neurotransmitter synthesis . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
2-Naphthyl 3-piperidinyl ether is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . The compound can influence metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 2-Naphthyl 3-piperidinyl ether is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can accumulate in specific cellular compartments . This distribution pattern is essential for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Naphthyl 3-piperidinyl ether is critical for its activity. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications direct 2-Naphthyl 3-piperidinyl ether to specific compartments, influencing its function and activity .
Eigenschaften
IUPAC Name |
3-naphthalen-2-yloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-5-13-10-14(8-7-12(13)4-1)17-15-6-3-9-16-11-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAHCPYVSZXOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663043 | |
| Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-09-6 | |
| Record name | 3-(2-Naphthalenyloxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)


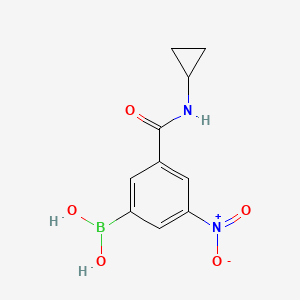


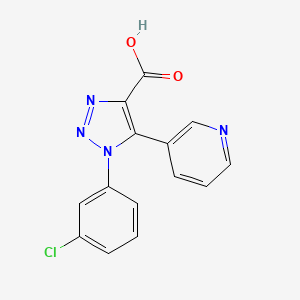
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)

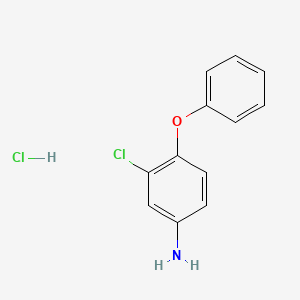
![2-[4-(Sec-butyl)phenoxy]-4-methylaniline](/img/structure/B1451448.png)
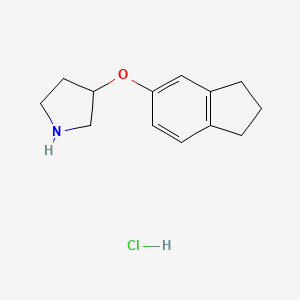
![3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451452.png)
